

# letrozole drug interactions contraindications

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Letrozole

CAS No.: 112809-51-5

Cat. No.: S548670

Get Quote

## Critical Contraindications & Precautions

Beyond interactions, several conditions require careful consideration before initiating **letrozole** in a clinical or research setting.

- **Pregnancy Contraindication:** **Letrozole** is contraindicated in pregnant women and can cause fetal harm. A negative pregnancy test is recommended before starting treatment in premenopausal women. Effective contraception is advised during treatment and for at least 3 weeks after the last dose [1] [2] [3].
- **Premenopausal Women:** **Letrozole** is ineffective in women with functioning ovaries unless combined with agents to suppress ovarian function, as it does not inhibit ovarian estrogen production [4].
- **Live Vaccines:** Concomitant use with live vaccines is not recommended due to the potential for increased risk of infection [1].

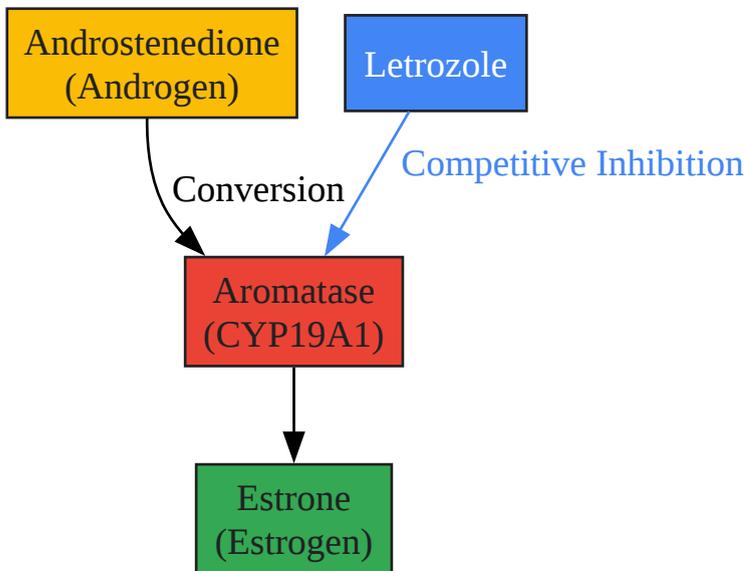
## Experimental Protocols & Research Considerations

For scientists studying **letrozole**, understanding its pharmacology and establishing robust experimental models is crucial.

## Mechanism of Action and Pharmacokinetics

**Letrozole** is a potent, highly selective, non-steroidal, third-generation aromatase inhibitor (Type II). It competitively binds to the heme group of the cytochrome P450 enzyme CYP19A1 (aromatase), blocking the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) [5] [6] [7]. This leads to near-complete (>99%) suppression of estrogen biosynthesis in postmenopausal women [7].

The diagram below illustrates the estrogen synthesis pathway and **letrozole**'s site of action.



[Click to download full resolution via product page](#)

Key pharmacokinetic parameters for experimental design are summarized below [6] [7]:

Parameter	Value	Experimental Relevance
Bioavailability	~100%	Nearly complete oral absorption.
Time to Cmax (Tmax)	~8-10 hours	Indicates slow absorption.
Protein Binding	~60% (primarily to albumin)	Consider free drug concentration in assays.
Metabolism	Primarily by <b>CYP2A6</b> , and to a lesser extent <b>CYP3A4</b>	Potential for auto-inhibition of its own metabolism; drug interaction risk.

Parameter	Value	Experimental Relevance
Elimination Half-life	~42 hours (healthy) / ~82 hours (cancer patients)	Supports once-daily dosing; steady state reached in ~2-6 weeks.
Route of Elimination	>90% renal (as inactive metabolites)	Dose adjustment may be needed in severe renal impairment.

## In Vitro and Animal Model Methodologies

- **In Vitro Aromatase Inhibition Assay:** A common method involves using **human placental microsomes** or transfected cell lines (e.g., **MCF-7Ca human breast cancer cells transfected with the human aromatase gene**) as a source of the aromatase enzyme. **Letrozole's** IC50 value in these systems is exceptionally low, around **2 nM**, demonstrating its high potency compared to other aromatase inhibitors [5] [7].
- **In Vivo Tumor Xenograft Models:** The **MCF-7Ca xenograft model** in immunodeficient mice is a standard for evaluating anti-tumor efficacy. In this model, **letrozole** (at a human equivalent dose of 2.5 mg/day) has been shown to be superior to tamoxifen and other AIs in suppressing tumor growth [5].

## Frequently Asked Questions for Researchers

**Q1: How does letrozole's potency compare to other aromatase inhibitors in experimental models?** In cellular systems containing intact aromatase (e.g., MCF-7Ca cells, human adipose fibroblasts), **letrozole** is **10-30 times more potent** than anastrozole. It also shows greater potency than exemestane, formestane, and aminoglutethimide [5].

**Q2: What are the key metabolic pathways to consider for drug interaction studies?** **Letrozole** is primarily metabolized by **CYP2A6** to an inactive carbinol metabolite, with a minor role for **CYP3A4**. It exhibits non-linear, auto-inhibitory pharmacokinetics at clinical doses, saturating its own CYP2A6-mediated metabolism. This is a critical consideration when co-administering with other CYP2A6 or CYP3A4 substrates [6] [7].

**Q3: What in vivo findings suggest cardiac metabolic effects beyond estrogen suppression?** Animal studies show that **letrozole** can induce cardiac metabolic remodeling independent of estrogen levels. Rats

treated with **letrozole** exhibited a shift in cardiac energy metabolism from fatty acid oxidation to glycolysis, along with markers of hypertrophic cardiomyopathy. This suggests a potential direct effect on cardiomyocyte metabolism that researchers should monitor in long-term studies [8].

**Q4: What is the clinical evidence for letrozole's efficacy in early breast cancer?** The **BIG 1-98 trial** demonstrated that 5 years of adjuvant **letrozole** significantly improved disease-free survival over tamoxifen in postmenopausal women with hormone receptor-positive early breast cancer. The **MA.17 trial** further showed that extending adjuvant therapy with **letrozole** for 5 years after completing tamoxifen reduced the risk of recurrence [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Letrozole (oral route) - Side effects & dosage [mayoclinic.org]
2. Letrozole Uses, Side Effects & Warnings [drugs.com]
3. Letrozole (Femara) - Uses, Side Effects, and More [webmd.com]
4. Letrozole: uses, dosing, warnings, adverse events, ... [oncologynewscentral.com]
5. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
6. Letrozole: Uses, Interactions, Mechanism of Action [go.drugbank.com]
7. The pharmacology of letrozole [sciencedirect.com]
8. Letrozole Accelerates Metabolic Remodeling through ... [mdpi.com]

To cite this document: Smolecule. [letrozole drug interactions contraindications]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548670#letrozole-drug-interactions-contraindications>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)